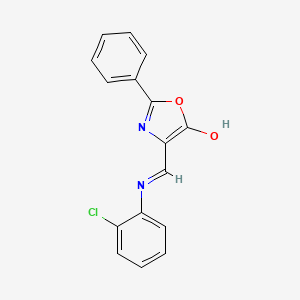![molecular formula C15H16N2O4 B11665412 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11665412.png)
N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields, including bioinorganic chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 2-methylfuran-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated derivatives and other substituted products.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its biological activity.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. As a Schiff base hydrazone, it can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active sites of enzymes. The compound’s ability to interact with biological molecules makes it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N'-[(E)-(2,4-Dimethoxyphenyl)methyliden]-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carbohydrazid
- N'-[(E)-(3,4-Dimethoxyphenyl)methyliden]-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carbohydrazid
- N'-[(E)-(2,3-Dimethoxyphenyl)methyliden]-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-carbohydrazid
Einzigartigkeit
N'-[(E)-(2,5-Dimethoxyphenyl)methyliden]-2-methylfuran-3-carbohydrazid ist aufgrund seiner spezifischen strukturellen Merkmale einzigartig, wie z. B. dem Vorhandensein der 2,5-Dimethoxyphenylgruppe und des Furanrings. Diese Strukturelemente tragen zu seiner unterschiedlichen chemischen Reaktivität und potenziellen biologischen Aktivität bei und unterscheiden es von anderen ähnlichen Verbindungen .
Eigenschaften
Molekularformel |
C15H16N2O4 |
|---|---|
Molekulargewicht |
288.30 g/mol |
IUPAC-Name |
N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-methylfuran-3-carboxamide |
InChI |
InChI=1S/C15H16N2O4/c1-10-13(6-7-21-10)15(18)17-16-9-11-8-12(19-2)4-5-14(11)20-3/h4-9H,1-3H3,(H,17,18)/b16-9+ |
InChI-Schlüssel |
MJBXGIMMABBIAX-CXUHLZMHSA-N |
Isomerische SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11665331.png)
![[3-Bromo-5-(5-bromofuran-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B11665341.png)
![(2Z)-2-[1-(4-bromoanilino)ethylidene]-1-benzothiophen-3-one](/img/structure/B11665347.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]acetamide](/img/structure/B11665348.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11665353.png)

![4-{(E)-[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl furan-2-carboxylate](/img/structure/B11665356.png)
![(4Z)-4-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-(4-bromophenyl)pyrazolidine-3,5-dione](/img/structure/B11665357.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11665360.png)
![3-methyl-N'-[(E)-(4-methylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11665373.png)
![3,4,5-trimethoxy-N-[5-(1-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665379.png)
![(5E)-5-[2-(naphthalen-1-ylmethoxy)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11665392.png)
![4-butoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11665407.png)
![9-Allyl-2-biphenyl-4-YL-9H-imidazo[1,2-A]benzimidazole](/img/structure/B11665408.png)
